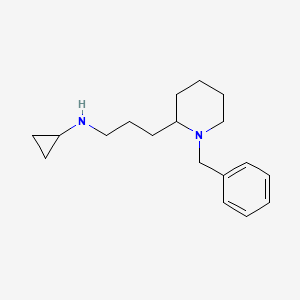
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring attached to a piperidine ring, which is further substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with a suitable propylating agent to introduce the propyl group. The final step involves the cyclopropanation of the resulting intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
- N-[3-(4-benzylpiperidin-1-yl)propyl]tetrazolo[5,1-a]phthalazin-6-amine
Uniqueness
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H28N2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[3-(1-benzylpiperidin-2-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C18H28N2/c1-2-7-16(8-3-1)15-20-14-5-4-9-18(20)10-6-13-19-17-11-12-17/h1-3,7-8,17-19H,4-6,9-15H2 |
InChI Key |
KWOIIZFEINVPKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCNC2CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















